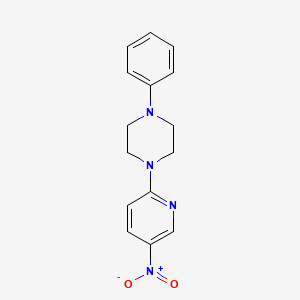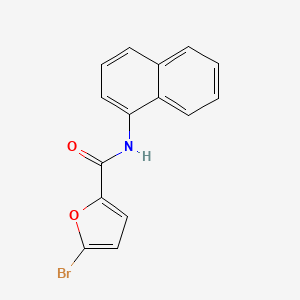![molecular formula C20H22N2O2 B2558821 2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide CAS No. 1351589-44-0](/img/structure/B2558821.png)
2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a tetrahydroisoquinoline moiety, and a butynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide can be achieved through a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine under dehydrating conditions.
Synthesis of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.
Formation of the Butynyl Chain: The butynyl chain can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group and the butynyl chain. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the furan ring and tetrahydroisoquinoline moiety.
Reduction: Reduced derivatives of the carboxamide group and butynyl chain.
Substitution: Substituted derivatives of the furan ring and tetrahydroisoquinoline moiety.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used to study the biological activity of furan and tetrahydroisoquinoline derivatives. It may have potential as a lead compound for the development of new drugs.
Medicine: The compound may have potential as a therapeutic agent. Its structure suggests that it could interact with biological targets involved in various diseases.
Industry: The compound can be used in the development of new materials and chemicals. Its unique structure makes it a valuable starting material for the synthesis of novel compounds.
作用機序
The mechanism of action of 2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide is not well understood. its structure suggests that it could interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: The compound may affect signaling pathways, metabolic pathways, and other cellular processes.
類似化合物との比較
2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide can be compared with other similar compounds:
2,5-dimethylfuran: This compound is a simpler derivative of furan and lacks the carboxamide group and the tetrahydroisoquinoline moiety. It is used as a biofuel and a solvent.
N-(2,5-dimethylphenyl)furan-3-carboxamide: This compound is similar in structure but lacks the butynyl chain and the tetrahydroisoquinoline moiety. It is used as an intermediate in organic synthesis.
2,5-dimethyl-N-(2-phenylethyl)furan-3-carboxamide: This compound is similar in structure but lacks the butynyl chain and the tetrahydroisoquinoline moiety. It is used as a lead compound in drug discovery.
The uniqueness of this compound lies in its combination of a furan ring, a carboxamide group, a tetrahydroisoquinoline moiety, and a butynyl chain, which gives it unique chemical and biological properties.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-13-19(16(2)24-15)20(23)21-10-5-6-11-22-12-9-17-7-3-4-8-18(17)14-22/h3-4,7-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXHPHLTQRVJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
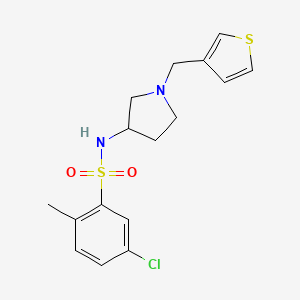
![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)

![14-(3,4-dimethylphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2558742.png)
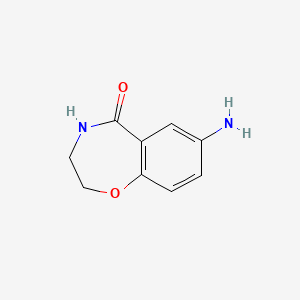
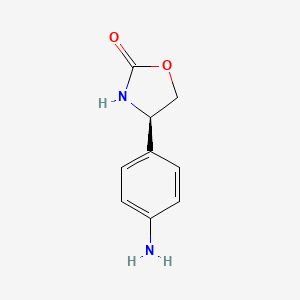

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
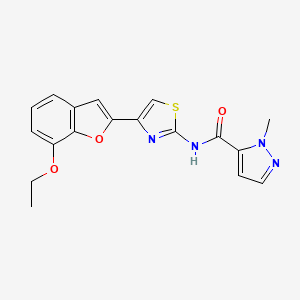
![N-[2-(pyridin-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2558754.png)
![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)

